Isoguvacine propyl ester
Description
Overview of Gamma-Aminobutyric Acid (GABA) as a Major Inhibitory Neurotransmitter
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Current time information in Bangalore, IN.nycu.edu.twmdpi.comnih.gov It plays a crucial role in reducing neuronal excitability throughout the nervous system, thereby maintaining a balance with the primary excitatory neurotransmitter, glutamate (B1630785). nycu.edu.twmdpi.com This equilibrium is fundamental for proper neurological function. tubitak.gov.tr First identified in the early 1900s, its role as a neurotransmitter in the mammalian CNS was established in the 1950s. Current time information in Bangalore, IN.nycu.edu.tw GABA is involved in approximately 40% of inhibitory synaptic processes in the brains of adult vertebrates. Current time information in Bangalore, IN.nycu.edu.tw Synthesized in the CNS from glutamate by the enzyme glutamic acid decarboxylase (GAD), GABA exerts its effects by binding to specific receptors on both pre- and postsynaptic neurons. Current time information in Bangalore, IN.nycu.edu.twtubitak.gov.tr
Introduction to GABA Receptors: Subtypes and Physiological Roles
GABA's inhibitory actions are mediated through its binding to at least two major types of receptors: GABAA and GABAB receptors. Current time information in Bangalore, IN.nycu.edu.twdntb.gov.ua A third type, historically known as GABAC, is now classified as a subset of GABAA receptors. dntb.gov.uaalfa-chemistry.com These receptor subtypes differ in their structure, pharmacology, and mechanisms of action. Current time information in Bangalore, IN.nycu.edu.tw
GABAA receptors are ionotropic, ligand-gated ion channels, meaning they form a pore that opens upon binding to GABA. Current time information in Bangalore, IN.jst.go.jpchemsrc.com These receptors are pentameric, typically composed of five protein subunits arranged around a central chloride ion (Cl⁻) channel. jst.go.jpsolubilityofthings.comchemsrc.com A vast array of subunits has been identified (including α, β, γ, δ, ε, π, and θ), leading to a significant diversity of GABAA receptor isoforms with distinct physiological and pharmacological properties. Current time information in Bangalore, IN.solubilityofthings.comwikipedia.org The most common configuration in the brain consists of two α, two β, and one γ subunit. jst.go.jpsolubilityofthings.com
Activation of GABAA receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron's membrane. This change in membrane potential makes it more difficult for the neuron to fire an action potential, resulting in synaptic inhibition. google.com These receptors are widely distributed throughout the CNS, including the cerebral cortex, hippocampus, and amygdala, and are targets for many clinically important drugs, such as benzodiazepines and barbiturates. Current time information in Bangalore, IN.nycu.edu.twwikipedia.org
Unlike the ionotropic GABAA receptors, GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs). Current time information in Bangalore, IN.researchgate.netresearchgate.net They are obligatory heterodimers, composed of GABAB1 and GABAB2 subunits. jst.go.jpresearchgate.netsigmaaldrich.com Their activation does not directly open an ion channel but instead initiates a slower, more prolonged inhibitory response through intracellular signaling cascades. sigmaaldrich.comrsc.org
Presynaptically, GABAB receptor activation inhibits the release of neurotransmitters by reducing calcium (Ca²⁺) influx. researchgate.netsigmaaldrich.com Postsynaptically, they cause hyperpolarization by activating potassium (K⁺) channels. researchgate.netgoogle.com GABAB receptors are found throughout the central and peripheral nervous systems and are involved in conditions like depression and memory. researchgate.netgoogle.com
Initially classified as a distinct receptor type, GABAC receptors are now considered a specialized subset of GABAA receptors, often referred to as GABAA-ρ receptors. alfa-chemistry.comnih.gov These receptors are typically homomeric pentamers composed exclusively of ρ (rho) subunits. alfa-chemistry.comjst.go.jp
Functionally, GABAA-ρ receptors are also ligand-gated chloride channels. nih.govjst.go.jp However, they exhibit distinct pharmacological properties: they are about 10-fold more sensitive to GABA than most other GABAA receptors, have a longer channel opening time, and are insensitive to modulation by benzodiazepines and barbiturates. alfa-chemistry.comjst.go.jp They are found with high expression in the retina. chemsrc.com
GABA<sub>B</sub> Receptors
Isoguvacine (B1206775) as a Reference GABAA Receptor Agonist
Isoguvacine is a well-established, specific agonist for the GABAA receptor. It is a structural analogue of GABA but with a more rigid conformation. google.com This rigidity allows it to selectively bind to and activate GABAA receptors without significantly interacting with GABAB receptors or GABA uptake systems. google.com This selectivity makes isoguvacine a valuable research tool for studying the function and pharmacology of the GABAA receptor system. google.com
Research into GABA analogues like isoguvacine gained momentum in the 1970s and 1980s. Studies during this period aimed to understand the structure-activity relationships of GABAergic compounds. In 1978, research clarified the actions of isoguvacine and related analogues on GABA receptors. This foundational work helped to delineate the specific properties of different GABA receptor subtypes and paved the way for the discovery of novel receptor classes, such as the baclofen-sensitive GABAB receptor in 1980. The use of radiolabeled isoguvacine was also significant in the early mapping of GABAA receptor distribution in the brain. google.com
Isoguvacine Propyl Ester: A Scientific Enigma
The following sections detail the sparse information available specifically for this compound.
Chemical Identity
This compound is the propyl ester of isoguvacine (1,2,3,6-tetrahydro-4-pyridinecarboxylic acid). Its CAS number is 81256-84-0 .
Theoretical Synthesis and Properties
A specific, documented synthesis for this compound is not readily found in scientific literature. However, its formation would theoretically involve a standard esterification reaction. In this process, the carboxylic acid group of isoguvacine would react with propanol (B110389) in the presence of an acid catalyst.
The addition of the propyl ester group to the isoguvacine molecule would increase its lipophilicity (fat-solubility). This chemical modification is a common strategy in drug design to create prodrugs. Prodrugs are inactive compounds that are metabolized into an active drug within the body. jst.go.jp By increasing lipophilicity, the prodrug can more easily cross the blood-brain barrier, a highly selective membrane that protects the CNS. Once in the brain, it is presumed that endogenous esterase enzymes would cleave the ester bond, releasing the active parent compound, isoguvacine.
Pharmacological Profile and Research Findings
The only direct pharmacological evidence for this compound comes from a 1982 study by Porsius and colleagues. The study, titled "Depressor effects of this compound and isoarecaidine propyl ester due to stimulation of central GABA receptors in the cat," indicates that the compound exerts effects on the central nervous system consistent with GABA receptor activation. jst.go.jp This finding supports the hypothesis that this compound acts as a prodrug, crossing the blood-brain barrier and then being converted to isoguvacine to stimulate GABAA receptors.
Beyond this single study, there is no further published research detailing its receptor binding affinity, efficacy, or functional activity.
Rationale for Prodrug Development Strategies in Neuropharmacology
The journey of a drug from administration to its target within the brain is fraught with obstacles. These challenges necessitate innovative chemical strategies, such as the development of prodrugs, to enhance a molecule's ability to reach the CNS. The story of isoguvacine and its propyl ester derivative is a classic example of this neuropharmacological approach.
The primary impediment to delivering drugs to the brain is the blood-brain barrier (BBB). sigmaaldrich.comnews-medical.net This barrier is a complex and dynamic interface that separates the circulating blood from the brain's extracellular fluid. researchgate.net Unlike capillaries in other parts of the body, the endothelial cells that form the walls of brain capillaries are sealed together by intricate tight junctions, which severely restrict the passive, paracellular movement of substances from the bloodstream into the brain. sigmaaldrich.comresearchgate.net
Furthermore, the endothelial cells of the BBB have a very low rate of pinocytosis, the process by which cells engulf extracellular fluid, further limiting transcellular transport pathways. researchgate.net A significant challenge is also posed by the high expression of active efflux transporters on the surface of these cells. acs.orgsci-hub.se These protein pumps, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), act as molecular gatekeepers, actively expelling a wide range of compounds that have managed to diffuse into the endothelial cells, preventing them from ever reaching the brain tissue. researchgate.netacs.orgnih.gov
For a small molecule to passively diffuse across the BBB, it must generally possess a specific set of physicochemical properties. An optimal balance of lipophilicity and polarity is crucial. While increased lipophilicity can enhance a drug's ability to cross the lipid membranes of the BBB, excessive lipophilicity can lead to increased binding to plasma proteins or non-specific tissues, and can also make the compound a better substrate for efflux pumps. sigmaaldrich.comdovepress.com
| Property | Favored Range | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily diffuse through lipid membranes. echemi.comchemsrc.com |
| Lipophilicity (LogP) | 1.5 - 2.5 | Requires a balance; must be lipid-soluble enough to cross the BBB but water-soluble enough to remain in plasma. dovepress.comsigmaaldrich.com |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA correlates with better membrane permeability as there are fewer polar groups interacting with the aqueous environment. echemi.com |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds to break allows for easier transition from an aqueous to a lipid environment. echemi.comjst.go.jp |
To overcome the formidable challenges posed by the BBB, medicinal chemists employ the prodrug strategy. A prodrug is a pharmacologically less active or inactive derivative of a parent drug molecule that undergoes a chemical or enzymatic transformation in vivo to release the active drug. This approach is a cornerstone of neuropharmacology, designed to transiently modify a drug's properties to improve its delivery to the CNS.
Isoguvacine is a potent agonist of the γ-aminobutyric acid (GABA) type A receptor, but it is a polar molecule with low lipophilicity, which prevents it from effectively crossing the BBB after systemic administration. news-medical.net To address this, researchers developed ester prodrugs of isoguvacine.
This compound is one such prodrug. By converting the polar carboxylic acid group of isoguvacine into a more lipophilic propyl ester, the molecule's ability to penetrate the CNS is significantly enhanced. The esterification masks a key polar group, increasing the compound's lipophilicity (LogP) and molecular weight, aligning its properties more closely with those required for BBB transit.
Once the prodrug, this compound, crosses the BBB and enters the brain, it is exposed to enzymes called esterases that are present in brain tissue. These enzymes hydrolyze the ester bond, cleaving the propyl group and regenerating the active, polar parent drug, isoguvacine. This active molecule is then effectively "trapped" within the CNS, as its restored polarity prevents it from easily diffusing back across the BBB into the bloodstream. sigmaaldrich.com Research findings have shown that this compound produces depressor effects attributed to the stimulation of central GABA receptors in animal models, providing evidence of its successful brain penetration and subsequent conversion to the active parent compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP* | Polar Surface Area (Ų) | BBB Penetration |
|---|---|---|---|---|---|
| Isoguvacine (Parent Drug) | C₆H₉NO₂ | 127.14 | -2.5 | 49.3 | Poor |
| This compound (Prodrug) | C₉H₁₅NO₂ | 169.22 researchgate.net | Increased (more lipophilic) | 38.3 (masked carboxyl group) | Enhanced |
*LogP is a measure of lipophilicity; a higher value indicates greater lipid solubility. The esterification of isoguvacine significantly increases its lipophilicity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81256-84-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
propyl 1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3 |
InChI Key |
PBMDISAJJZPQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CCNCC1 |
Canonical SMILES |
CCCOC(=O)C1=CCNCC1 |
Other CAS No. |
81256-84-0 |
Synonyms |
IGPE isoguvacine propyl este |
Origin of Product |
United States |
Synthetic Methodologies and Ester Chemistry of Isoguvacine Propyl Ester
General Synthetic Approaches for Isoguvacine (B1206775) Esters
The synthesis of isoguvacine esters is primarily approached through standard esterification procedures, often tailored to accommodate the structure of the isoguvacine parent molecule. A common and direct method involves the reaction of isoguvacine with the corresponding alcohol under acidic conditions. For instance, saturating a solution of isoguvacine in an alcohol, such as propanol (B110389) or ethanol, with dry hydrogen chloride gas facilitates the formation of the respective ester hydrochloride salt. acs.org This acid-catalyzed esterification is a well-established technique for converting carboxylic acids into esters.
Alternative strategies, particularly prevalent in the synthesis of related γ-aminobutyric acid (GABA) analogue esters, employ coupling agents to facilitate the reaction. One such method involves the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). In this approach, the carboxylic acid (isoguvacine) is activated by DCC to form a reactive intermediate, which then readily reacts with the alcohol to yield the ester. This process typically results in the formation of dicyclohexylurea as a byproduct, which can be removed by filtration. google.com To enhance the reaction, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often included. google.com Furthermore, protecting the amine group of isoguvacine, for example with a tert-butyloxycarbonyl (Boc) group, can be a strategic step to prevent side reactions and guide the esterification at the carboxylic acid moiety. google.com
These general pathways provide a versatile toolkit for chemists to synthesize a variety of isoguvacine esters, allowing for the exploration of different alkyl or aryl groups to modify the compound's properties. acs.orggoogle.com
Specific Synthetic Pathways for Isoguvacine Propyl Ester
The synthesis of this compound is specifically documented as part of the development of isoguvacine esters as potential prodrugs. acs.org The primary pathway involves a direct acid-catalyzed esterification. In this procedure, isoguvacine hydrochloride is suspended in the reactant alcohol, in this case, 1-propanol (B7761284). The reaction is initiated and driven by saturating the alcoholic suspension with anhydrous hydrogen chloride (HCl) gas at a controlled temperature, typically 0°C.
The mixture is then heated under reflux for a specified period to ensure the completion of the esterification reaction. Upon cooling, the crude product, this compound Hydrochloride, often crystallizes from the reaction mixture. Purification is achieved through recrystallization from a suitable solvent system, such as a mixture of 2-propanol and diethyl ether. This method provides a direct and efficient route to the target propyl ester in its hydrochloride salt form, which is convenient for handling and further studies. acs.org
The synthesis is a key step in creating a less polar derivative of isoguvacine, designed to potentially improve its transit across biological barriers. acs.org
Development of Related Isoguvacine Analogues for Structure-Activity Relationship Studies
The development of isoguvacine analogues is a critical component of structure-activity relationship (SAR) studies aimed at understanding the interactions with the GABAᴀ receptor. caymanchem.com These studies involve systematically modifying the isoguvacine structure to identify which chemical features are essential for biological activity. The core principle guiding this work is bioisosterism, where parts of the molecule are replaced by other chemical groups with similar physical or chemical properties to observe the effect on receptor binding and function. sci-hub.seacs.org
Researchers have synthesized a variety of analogues by altering different parts of the isoguvacine molecule. Modifications include:
Ring System Alterations : The tetrahydropyridine (B1245486) ring of isoguvacine has been replaced with other cyclic structures. For example, analogues incorporating a benzoquinolizine skeleton have been synthesized to explore how a more rigid and extended framework affects pharmacodynamics. researchgate.net
Isosteric Replacements : Classical and non-classical isosteres have been substituted at various positions. For instance, 6-aminonicotinic acid analogues were synthesized and evaluated as novel GABAᴀ receptor agonists, representing a significant structural departure from the parent compound. caymanchem.com
Substitution on the Ring : The introduction of different substituents on the core ring structure allows for probing the steric and electronic requirements of the receptor's binding pocket. acs.org
These SAR studies are fundamental in medicinal chemistry. By comparing the receptor affinity and efficacy of isoguvacine with its synthesized analogues, scientists can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. caymanchem.comacs.org This knowledge guides the design of new compounds with potentially improved therapeutic profiles.
| Analogue Class | Structural Modification | Purpose of Modification (SAR) | Reference |
|---|---|---|---|
| Benzoquinolizine Analogues | Replacement of the tetrahydropyridine ring with a benzoquinolizine system. | To study the effect of a more rigid and complex ring structure on biological activity. | researchgate.net |
| 6-Aminonicotinic Acid Analogues | Replacement of the core isoguvacine structure with a substituted nicotinic acid framework. | To explore novel scaffolds that can act as GABAᴀ receptor agonists. | caymanchem.com |
| Naphthalene (B1677914) Analogues of Combretastatins | (General SAR Principle) Replacement of a phenyl ring with a naphthalene ring. | To evaluate naphthalene as a bioisostere for phenyl groups in determining cytotoxic activity. | acs.org |
Enzymatic and Biocatalytic Approaches in Ester Synthesis and Modification
While specific enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis are highly applicable to this type of transformation. nih.gov Biocatalysis uses enzymes to perform chemical reactions, offering significant advantages over traditional chemical methods, such as high selectivity (chemoselectivity, regioselectivity, and stereoselectivity) and the ability to operate under mild reaction conditions (e.g., lower temperatures and neutral pH). nih.govnih.gov
For ester synthesis, lipases are the most prominent class of enzymes used. nih.gov An enzymatic route to this compound would typically involve the reaction of isoguvacine (the acid) with 1-propanol (the alcohol) in the presence of a lipase (B570770). A commonly used and robust enzyme for such processes is the immobilized lipase from Candida antarctica (CAL-B). nih.gov The use of an immobilized enzyme is cost-effective as it allows for easy separation from the reaction mixture and subsequent reuse. nih.gov This enzymatic esterification proceeds without the need for harsh acid catalysts or high temperatures, which can prevent the formation of byproducts and be more energy-efficient. nih.gov
More advanced biocatalytic strategies could also be envisioned. These include:
Enzymatic Hydrolysis : Enzymes such as cutinases or other hydrolases could be used for the reverse reaction—the selective hydrolysis of an ester bond. This could be valuable for modifying ester-containing compounds or in kinetic resolution processes to obtain specific enantiomers.
The application of biocatalysis in pharmaceutical synthesis is a mature and growing field, driven by the need for greener, more efficient, and highly selective manufacturing processes. nih.gov
Preclinical Pharmacological Characterization of Isoguvacine Propyl Ester
Receptor Interaction Profiles
Isoguvacine (B1206775) propyl ester's pharmacological activity is primarily defined by its engagement with GABAA receptors. This section details its binding affinity, selectivity for various receptor subunits, and how it is displaced by other known GABAergic ligands.
Affinity and Selectivity for GABAA Receptor Subunits
Isoguvacine and its derivatives are recognized as agonists at GABAA receptors. annualreviews.orgcaymanchem.comnih.gov The affinity and selectivity of these compounds can be influenced by the specific composition of the GABAA receptor subunits. annualreviews.orgnih.gov
Studies on mouse forebrain synaptic membranes have been instrumental in characterizing the binding properties of GABAergic compounds. medchemexpress.com Isoguvacine has been shown to bind to these membrane preparations, indicating its interaction with GABA receptors in this brain region. medchemexpress.commedchemexpress.com Research on rat forebrain membranes further supports that isoguvacine binds with pharmacological characteristics similar to the postsynaptic GABA recognition site. nih.gov
The specific binding of isoguvacine to mouse forebrain synaptic membranes is a key indicator of its interaction with the GABAA receptor. This binding can be displaced by other well-known GABAergic compounds. Specifically, GABA, the endogenous ligand, and muscimol (B1676869), a potent GABAA agonist, can displace isoguvacine from its binding site. medchemexpress.commedchemexpress.com Furthermore, the competitive antagonist bicuculline (B1666979) also displaces isoguvacine, confirming that it acts at the GABAA receptor site. medchemexpress.commedchemexpress.com
| Displacing Ligand | Effect on Isoguvacine Binding | Reference |
| GABA | Displacement | medchemexpress.commedchemexpress.com |
| Muscimol | Displacement | medchemexpress.commedchemexpress.com |
| Bicuculline | Displacement | medchemexpress.commedchemexpress.com |
The diverse family of GABAA receptors is assembled from a variety of subunits, with the specific composition influencing the pharmacological properties of the receptor. Isoguvacine has been shown to activate GABAA receptors containing various subunit combinations. In a FLIPR assay, isoguvacine activated α1β2γ2S subunit-containing GABAA receptors with an EC50 value of 13 µM. caymanchem.com
Displacement by GABA, Muscimol, and Bicuculline
GABAA Receptor Agonism and Modulation of Ion Channel Activity
As a GABAA receptor agonist, isoguvacine mimics the action of GABA, leading to the modulation of the associated ion channel's activity. annualreviews.orgnews-medical.nettandfonline.com
Activation of GABAA receptors by agonists like isoguvacine leads to an increase in the membrane's conductance to chloride ions. news-medical.netwikipedia.org This influx of negatively charged chloride ions typically results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. news-medical.netwikipedia.orgresearchgate.net This increased chloride conductance and subsequent hyperpolarization are the fundamental mechanisms behind the inhibitory effects of GABAergic agonists. news-medical.netresearchgate.net
Concentration-Response Characteristics
Isoguvacine propyl ester is synthesized as a prodrug of isoguvacine, a potent agonist of the γ-aminobutyric acid (GABA) receptor. The primary goal of this chemical modification is to improve its ability to cross the blood-brain barrier, which the parent compound, isoguvacine, cannot do effectively. nih.gov The pharmacological activity of this compound is therefore dependent on its conversion to isoguvacine.
The concentration-response relationship for this compound is intrinsically linked to the rate and extent of its hydrolysis to isoguvacine in the target tissue. The biological effect observed is a function of the concentration of the released isoguvacine at the GABA receptor sites. Studies on various isoguvacine esters have been conducted to evaluate their potential as systemically active prodrugs. vt.edu While detailed concentration-response curves specifically for the propyl ester are not extensively documented in publicly available literature, the principle relies on the ester reaching a target tissue, such as the brain, and then being hydrolyzed to produce a localized concentration of isoguvacine sufficient to elicit a response at the GABA receptors. The effectiveness of the prodrug is measured by the resulting pharmacological effect of the active compound, such as the antagonism of experimentally-induced convulsions. researchgate.net
Prodrug Biotransformation and Hydrolysis Kinetics
The transformation of this compound into its active form is a critical step for its pharmacological activity. This process is governed by enzymatic hydrolysis within various biological environments.
Enzymatic Hydrolysis of this compound in Biological Systems
This compound is designed to be chemically stable but susceptible to enzymatic cleavage. researchgate.net This ensures that the prodrug remains intact until it reaches biological compartments where specific enzymes can catalyze its conversion. The primary mechanism for this biotransformation is the hydrolysis of the ester bond, releasing isoguvacine and propanol (B110389).
Role of Non-Specific Esterases
Research has confirmed the role of non-specific esterases in the biotransformation of isoguvacine esters. researchgate.net These enzymes are ubiquitous in the body and are responsible for the hydrolysis of a wide range of ester-containing compounds. In vitro studies using human serum have demonstrated that non-specific esterases are capable of hydrolyzing various esters of isoguvacine under conditions that mimic a physiological environment. researchgate.net This enzymatic action is fundamental to the prodrug strategy, allowing for the predictable release of the active molecule.
Hydrolysis in Brain Tissue and Serum
The therapeutic utility of this compound as a central nervous system (CNS) agent depends on its ability to be hydrolyzed in both the bloodstream and, more importantly, in brain tissue.
Brain Tissue: The ultimate goal is for the prodrug to cross the blood-brain barrier and then undergo hydrolysis within the CNS to release isoguvacine. nih.gov Studies on analogous GABA esters have demonstrated that cholesterol hydrolases and other esterases present in mammalian brain tissue can effectively release GABA from its ester prodrugs. google.comgoogle.com This indicates that the enzymatic machinery necessary for the hydrolysis of this compound is present in the target organ.
Correlation Between In Vitro Hydrolysis Rates and In Vivo Biological Effects
A significant finding in the study of isoguvacine esters is the strong relationship between their stability in the lab and their effectiveness in living organisms. A study evaluating a series of isoguvacine esters found a good correlation between the in vitro rates of enzymatic hydrolysis and the in vivo anticonvulsant effects. researchgate.net Specifically, the time of onset for the antagonism of electroshock-induced convulsions was directly related to how quickly the esters were hydrolyzed by enzymes in vitro. researchgate.net
This correlation is crucial as it validates the prodrug concept and provides a predictive measure for designing similar compounds. Esters with different hydrolysis rates can be synthesized to fine-tune the pharmacokinetic and pharmacodynamic profile of the released drug.
Table 1: Correlation of Hydrolysis and Biological Effect
| Parameter | Description | Significance |
|---|---|---|
| In Vitro Hydrolysis Rate | The speed at which this compound is broken down by esterases in a laboratory setting (e.g., in human serum). researchgate.net | Predicts the rate of active drug formation in the body. |
| In Vivo Biological Effect | The observed pharmacological response in an organism, such as the time to onset of anticonvulsant activity. researchgate.net | Represents the therapeutic potential and effectiveness of the prodrug. |
| Correlation | A direct relationship was found between a faster in vitro hydrolysis rate and a quicker onset of in vivo biological effects. researchgate.net | This allows for the rational design of prodrugs with desired onset and duration of action. |
Mechanism of Active Drug Release (Isoguvacine) through Ester Hydrolysis
The release of the active drug, isoguvacine, from its propyl ester prodrug occurs via a well-understood biochemical reaction: ester hydrolysis.
The process can be summarized as follows:
this compound, being more lipophilic than isoguvacine, is absorbed and distributed in the body, with the capacity to penetrate the blood-brain barrier. nih.gov
In biological tissues such as the serum and brain, the ester bond of the prodrug serves as a substrate for non-specific esterases. researchgate.net
The esterase enzyme catalyzes the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.
This reaction cleaves the ester bond, resulting in the formation of the active drug, isoguvacine (which contains a carboxylic acid group), and the corresponding alcohol, propanol.
Once liberated, isoguvacine is free to bind to and activate GABA receptors, producing the intended inhibitory neurotransmitter effect.
This mechanism is a classic example of a prodrug strategy used to overcome pharmacokinetic limitations, in this case, the poor CNS penetration of the parent drug. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Isoguvacine |
| γ-aminobutyric acid (GABA) |
Neurobiological Effects in Preclinical Models
The neurobiological effects of this compound are primarily characterized by its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Preclinical studies utilizing various models have provided insights into its electrophysiological and systemic effects.
Electrophysiological Studies
Electrophysiological studies have been instrumental in elucidating the mechanisms of action of this compound at the cellular level. These studies have largely focused on its effects on neuronal excitability and synaptic transmission.
Whole-cell patch-clamp recording is a powerful electrophysiological technique used to study the electrical properties of individual neurons. yakusaku.jpre-place.be This method allows for the measurement of ion currents across the neuronal membrane while controlling the membrane potential, providing detailed information about how a compound affects neuronal function. yakusaku.jpre-place.be
In studies involving neuronal cultures, such as those from rat cerebellar granule cells and cerebral cortex, whole-cell patch-clamp recordings have been employed to characterize the pharmacological profile of GABAergic ligands. nih.gov While direct studies on this compound are not detailed in the provided results, the methodology is crucial for understanding the effects of related compounds like isoguvacine. For instance, isoguvacine acts as a full agonist at GABA-A receptors in cultured cortical and cerebellar neurons. nih.gov This technique is also used to investigate how GABAergic agonists influence synaptic transmission and neuronal excitability. scbt.comnih.gov
| Technique | Model System | Key Findings for Related Compounds (e.g., Isoguvacine) |
|---|---|---|
| Whole-Cell Patch-Clamp Recordings | Neuronal Cultures (e.g., rat cerebellar granule cells, cerebral cortical neurons) | Isoguvacine acts as a full agonist at GABA-A receptors. nih.gov |
Organotypic hippocampal slice cultures (OHSCs) are an in vitro model used to study the complex neuronal circuitry of the hippocampus in a more preserved state than dissociated neuronal cultures. nih.govnih.gov These cultures can generate spontaneous epileptiform activity, making them a valuable tool for screening potential anticonvulsant compounds. nih.govnih.gov
Studies have shown that GABA-A receptor agonists can suppress seizure-like events in these cultures. For example, isoguvacine has been demonstrated to suppress low-magnesium-induced seizure-like events in organotypic hippocampal brain slices. rndsystems.comrndsystems.com This effect is attributed to the activation of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a subsequent reduction in neuronal hyperexcitability that underlies seizure activity. The GABA-A receptor agonist muscimol has also been shown to reversibly block seizure-like events in this model. nih.gov
| Model | Inducing Agent for Seizure-Like Events | Effect of GABA-A Agonists (e.g., Isoguvacine) |
|---|---|---|
| Organotypic Hippocampal Slice Cultures | Low Magnesium | Suppression of seizure-like events. rndsystems.comrndsystems.com |
This compound, through its action on GABA-A receptors, is expected to modulate neuronal excitability and synaptic transmission. Activation of GABA-A receptors typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. news-medical.net This inhibitory effect is crucial for maintaining the balance between excitation and inhibition in the brain. scbt.com
The impact of GABAergic agonists on neuronal excitability can vary depending on the developmental stage of the neurons. For instance, in neonatal rat hippocampal slices, the GABA-A receptor agonist isoguvacine was found to increase the firing of CA3 pyramidal cells, whereas in adult slices, it caused a decrease in firing. inmed.fr This highlights a developmental switch in GABA-A signaling from excitatory to inhibitory. inmed.fr Furthermore, tonic GABAergic inhibition, mediated by extrasynaptic GABA-A receptors, plays a significant role in regulating neuronal excitability by creating a persistent hyperpolarizing current. frontiersin.org
Suppression of Seizure-Like Events in Organotypic Hippocampal Slice Cultures
Modulation of Central and Peripheral Nervous System Activity in Animal Models
In vivo studies in animal models have provided further evidence for the role of central GABA receptor stimulation in modulating physiological functions, including cardiovascular regulation.
The central nervous system, particularly through GABAergic mechanisms, plays a significant role in the regulation of blood pressure and heart rate. jst.go.jptaylorfrancis.com Activation of central GABA receptors can lead to changes in cardiovascular parameters.
Studies in anesthetized cats have shown that this compound can cause depressor effects, indicating a lowering of blood pressure, which is attributed to the stimulation of central GABA receptors. jst.go.jp This suggests that this compound can cross the blood-brain barrier and exert its effects on central cardiovascular control centers. The nucleus ambiguus, which influences the parasympathetic vagal tone to the heart, is a key area where GABAergic neurons impact heart rate. nih.gov Activation of GABAergic neurons in this nucleus can inhibit the vagus nerve, leading to a decrease in parasympathetic influence on the heart. nih.gov
| Animal Model | Compound | Observed Cardiovascular Effect | Proposed Mechanism |
|---|---|---|---|
| Anesthetized Cats | This compound | Depressor effects (lowered blood pressure). jst.go.jp | Stimulation of central GABA receptors. jst.go.jp |
Effects on Peripheral Mechanosensory Neurons
Isoguvacine, a potent and peripherally-restricted agonist of the GABA-A receptor, exerts direct effects on peripheral mechanosensory neurons. nih.govneurosciencenews.comgoogle.com Research indicates that isoguvacine's mechanism of action involves the attenuation of tactile over-reactivity by directly activating GABA-A receptors expressed on low-threshold mechanoreceptors (LTMRs). nih.gov This activation leads to a reduction in the excitability of these primary afferent neurons, which are responsible for processing touch sensations. nih.govgoogle.com
Studies utilizing cultured dorsal root ganglion (DRG) neurons from mouse models of Autism Spectrum Disorder (ASD), such as Shank3 and Mecp2 mutants, have provided specific electrophysiological evidence of isoguvacine's effects. google.com The application of isoguvacine to these neurons resulted in a measurable decrease in their excitability. google.com Specifically, isoguvacine application led to a significant decrease in the resting membrane potential and an increase in the rheobase, which is the minimum current required to trigger an action potential. google.com These findings demonstrate that GABA-A receptor agonists like isoguvacine can directly reduce the hyperexcitability of somatosensory neurons. google.com This modulation at the peripheral level is crucial, as it suggests a therapeutic strategy that avoids the central nervous system side effects often associated with GABAergic drugs. neurosciencenews.comharvard.edu
| Mouse Model | Parameter Measured | Effect of Isoguvacine (10 µM) |
|---|---|---|
| Shank3B+/- | Resting Membrane Potential | Significant Decrease |
| Shank3B+/- | Rheobase | Significant Increase |
| Mecp2 STOP/y | Resting Membrane Potential | Significant Decrease |
| Mecp2 STOP/y | Rheobase | Significant Increase |
Preclinical Efficacy in Animal Disease Models
Anticonvulsant Activity in Seizure Models (e.g., Bicuculline-induced, Electroshock-induced, Pilocarpine-induced Convulsions)
As a potent GABA-A receptor agonist, isoguvacine has been investigated for its anticonvulsant properties. nih.govresearchgate.net GABA-A receptor agonists are known to raise the seizure threshold by enhancing inhibitory neurotransmission. core.ac.uk Preclinical studies have shown that isoguvacine can suppress seizure-like events in in vitro models. Specifically, it has been shown to be effective against low magnesium-induced seizure-like events in organotypic hippocampal brain slices and high potassium/low magnesium-induced seizures in neonatal rat pups. caymanchem.comtocris.comrndsystems.com
While direct studies detailing the efficacy of this compound in common chemoconvulsant models are limited, the broader class of GABA-A receptor agonists is known to be active in these paradigms. nih.gov For instance, positive allosteric modulators of the GABA-A receptor and various agonists have demonstrated anticonvulsant activity against seizures induced by bicuculline, pilocarpine, and maximal electroshock in animal models. nih.gov The mechanism involves potentiating GABAergic inhibition, which is a key therapeutic strategy for controlling seizures. nih.govresearchgate.net However, some early studies on other GABA esters indicated weak or delayed anticonvulsant effects against bicuculline-induced seizures, suggesting that the specific ester structure is critical for activity. google.comgoogle.com
Modulation of Tactile Hypersensitivity in Neurological Disorder Models (e.g., Autism Spectrum Disorder Models)
A significant finding in preclinical research is the ability of isoguvacine to mitigate tactile hypersensitivity, a common feature in models of Autism Spectrum Disorders (ASD). nih.govneurosciencenews.com Acute administration of isoguvacine has been shown to significantly reduce tactile over-reactivity in a number of distinct genetic and environmental mouse models of ASD. nih.gov This therapeutic effect is attributed to its action on peripheral mechanosensory neurons, which are dysfunctional in these models. nih.govharvard.edu
Research has demonstrated that tactile abnormalities in different ASD mouse models can stem from various pathophysiological mechanisms, including the loss of GABA-A receptor-mediated presynaptic inhibition or the hyperexcitability of somatosensory neurons. nih.gov Isoguvacine effectively addresses this by enhancing GABA-A receptor signaling, which attenuates the hyperexcitability of these neurons and their inputs to the spinal cord. google.com This approach has proven successful in reducing tactile hypersensitivity across multiple models, highlighting its potential as a targeted peripheral therapy. nih.govgoogle.com
| ASD Mouse Model | Gene Defect | Effect of Isoguvacine on Tactile Hypersensitivity |
|---|---|---|
| Mecp2 mutant | Methyl-CpG binding protein 2 | Reduced |
| Shank3 mutant | SH3 and multiple ankyrin repeat domains 3 | Reduced |
| Fmr1 mutant | Fragile X mental retardation 1 | Reduced |
| Cntnap2 mutant | Contactin associated protein-like 2 | Reduced |
| Gabrb3 mutant | GABA-A receptor subunit beta 3 | Reduced |
Effects on Anxiety-Like Behaviors in Animal Models
Beyond its effects on sensory processing, isoguvacine has demonstrated efficacy in modulating anxiety-like behaviors in animal models. neurosciencenews.comharvard.edu Chronic treatment with isoguvacine has been found to improve a subset of ASD-related phenotypes, including anxiety-like behaviors and social impairments. nih.govharvard.educaymanchem.com
The therapeutic effect on anxiety is believed to be linked to the primary modulation of sensory over-reactivity. nih.govharvard.edu The hypothesis is that by normalizing tactile sensitivity through its action on peripheral mechanosensory neurons, isoguvacine can secondarily alleviate the anxiety that arises from aberrant sensory processing. nih.govneurosciencenews.com This suggests a novel therapeutic pathway where targeting peripheral neuronal dysfunction can have a positive impact on complex behavioral phenotypes associated with neurodevelopmental disorders. nih.govharvard.edu
Structure Activity Relationships Sar and Prodrug Design Principles
Influence of Ester Moiety on Biotransformation and Receptor Interaction
The introduction of a propyl ester moiety to the isoguvacine (B1206775) structure significantly alters its physicochemical properties, primarily increasing its lipophilicity. This modification is a key aspect of its design as a prodrug. ucl.ac.ukgoogle.com Prodrugs are inactive or less active compounds that are converted into their active form in the body through metabolic processes. ucl.ac.ukgoogle.com For isoguvacine propyl ester, the ester bond is susceptible to hydrolysis by esterase enzymes that are widely distributed in the body, including the plasma and the central nervous system (CNS). ucl.ac.ukacs.org This enzymatic cleavage, or biotransformation, releases the active parent compound, isoguvacine. core.ac.ukgoogle.com
The rate of this hydrolysis is a critical factor in determining the compound's pharmacokinetic profile. The characteristics of the ester group can influence the rate of this conversion. google.com The increased lipophilicity due to the propyl ester is intended to enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB). ucl.ac.uknih.gov However, the interaction with the target receptor, the GABAA receptor, is ultimately mediated by the parent compound, isoguvacine, after the ester group has been cleaved. news-medical.net The esterified form itself is not expected to bind effectively to the GABA receptor's binding site. google.com
Analogues of Isoguvacine and their Pharmacological Profiles
Isoguvacine is one of several analogues of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org Its analogues are often designed to have more rigid structures than GABA itself, which allows for a more specific interaction with GABA receptor subtypes. researchgate.net The pharmacological profile of isoguvacine is that of a selective GABAA receptor agonist. news-medical.netwikipedia.org
Other notable analogues of isoguvacine include:
Muscimol (B1676869): A potent GABAA receptor agonist derived from the Amanita muscaria mushroom. nih.govdovepress.com
Isonipecotic acid: A partial agonist at the GABAA receptor. researchgate.netnih.govdovepress.com
THIP (Gaboxadol): A bicyclic isoxazole (B147169) analogue of isoguvacine, which also acts as a GABAA receptor agonist. researchgate.net
Guvacine: An analogue that acts as a GABA reuptake inhibitor. bokkilden.no
The pharmacological activity of these analogues varies based on their structural differences, which affect their affinity and efficacy at the GABA receptor complex. For instance, muscimol is more potent than GABA, while isoguvacine has a lower potency. nih.gov The introduction of different functional groups or ring systems can significantly alter the pharmacological profile, leading to agonists, partial agonists, or even antagonists. researchgate.netdovepress.com
| Compound | Pharmacological Profile |
| Isoguvacine | GABAA receptor agonist news-medical.netwikipedia.org |
| Muscimol | Potent GABAA receptor agonist nih.govdovepress.com |
| Isonipecotic Acid | GABAA receptor partial agonist researchgate.netnih.govdovepress.com |
| THIP (Gaboxadol) | GABAA receptor agonist researchgate.net |
| Guvacine | GABA reuptake inhibitor bokkilden.no |
Bioisosteric Modifications in Isoguvacine Derivatives
Bioisosterism is a strategy in medicinal chemistry used to design analogues of a lead compound by replacing atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. acs.org This approach is often employed to improve the pharmacological properties of a drug, such as its potency, selectivity, or metabolic stability.
In the context of isoguvacine and its derivatives, bioisosteric modifications have been explored to modulate their activity at the GABA receptor. For example, the carboxylic acid group of GABA and its analogues is crucial for binding to the receptor. Bioisosteric replacement of this group with other acidic functionalities, such as a tetrazole or a hydroxytriazole, has been investigated. researchgate.netsci-hub.se The 3-hydroxyisoxazole moiety in THIP serves as a bioisostere of the carboxylic acid group of GABA. sci-hub.se
These modifications can lead to compounds with altered pharmacological profiles. For instance, some bioisosteric replacements can result in compounds with antagonistic properties at the GABA receptor, rather than agonistic. researchgate.net The goal of such modifications is to fine-tune the interaction with the receptor to achieve a desired therapeutic effect.
Strategies for Optimizing Blood-Brain Barrier Penetration and CNS Targeting via Prodrug Design
A significant challenge in developing drugs that act on the central nervous system is their ability to cross the blood-brain barrier (BBB). rsc.org The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. arritmiaonline.com.br
Isoguvacine, being a zwitterionic and hydrophilic molecule, has limited ability to penetrate the BBB. ucl.ac.uk The prodrug approach, as exemplified by this compound, is a primary strategy to overcome this limitation. ucl.ac.ukgoogle.com The core principle is to increase the lipophilicity of the parent drug by masking its polar functional groups, such as the carboxylic acid, with a lipophilic promoiety, in this case, a propyl ester. ucl.ac.uknih.gov This increased lipophilicity facilitates passive diffusion across the lipid membranes of the BBB. ucl.ac.ukarritmiaonline.com.br
Once in the CNS, the prodrug is designed to be converted back to the active parent drug by enzymes present in the brain. ucl.ac.ukmdpi.com The success of this strategy depends on a delicate balance: the prodrug must be lipophilic enough to cross the BBB but also be a suitable substrate for the activating enzymes in the brain. mdpi.com Other strategies for CNS targeting include the use of carrier-mediated transport systems, where the drug is conjugated to a molecule that is actively transported across the BBB. mdpi.com
Advanced Methodological Approaches in Isoguvacine Propyl Ester Research
Receptor Binding Assays for Ligand-Receptor Interactions
Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. These in vitro techniques utilize tissue preparations, typically brain membranes rich in the target receptor, to study the direct interaction between a compound and its binding site. researchgate.net
Radioligand binding displacement assays are a cornerstone for determining the binding affinity of an unlabeled compound, such as isoguvacine (B1206775) propyl ester. The principle involves a competition between a radiolabeled ligand with known affinity for the GABA receptor (e.g., [³H]isoguvacine or [³H]GABA) and the unlabeled test compound. medchemexpress.comnih.gov The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity. nih.gov
In studies of isoguvacine and its analogues, synaptic membranes from rat brains are a common tissue source. researchgate.netnih.gov The assay is typically performed by incubating the membranes with the radioligand in the presence of various concentrations of the competing unlabeled ligand. medchemexpress.com The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified. nih.gov Research comparing esters of isoguvacine has been conducted to evaluate them as potential prodrugs, assessing their ability to interact with the GABA receptor binding site. researchgate.net
| Compound | Binding Affinity (IC₅₀, μM) vs. [³H]GABA |
|---|---|
| Isoguvacine | 0.038 |
| Isoguvacine methyl ester | 14 |
| Isoguvacine ethyl ester | 16 |
This table presents comparative binding affinities for isoguvacine and its methyl and ethyl esters. While specific data for the propyl ester from the same direct comparative study is not detailed in the provided sources, this illustrates the typical reduction in direct binding affinity observed with esterification.
High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify molecules with a desired biological activity. biorxiv.org These methodologies are often automated and use miniaturized assay formats, such as 384-well or 1536-well plates, to increase efficiency. frontiersin.org For GABA receptor ligands, HTS can be configured using receptor binding principles, where the displacement of a fluorescent or radiolabeled ligand indicates a "hit." frontiersin.orgrevvity.com
The development of targeted compound libraries is a promising approach to enhance the effectiveness of HTS campaigns. biorxiv.org While specific HTS campaigns focusing solely on isoguvacine propyl ester are not detailed in the available literature, in vitro assessment techniques suitable for HTS are utilized to evaluate series of compounds that include such derivatives. auckland.ac.nz These screening funnels are critical in early-stage drug discovery to identify lead molecules for further development. biorxiv.org
Radioligand Binding Displacement Assays
Electrophysiological Techniques for Functional Characterization
Electrophysiology provides a functional measure of a compound's effect on neuronal excitability and synaptic transmission. These techniques directly record the electrical properties of neurons and can determine whether a compound acts as an agonist, antagonist, or modulator of an ion channel. news-medical.net
The whole-cell patch-clamp technique is a powerful tool for studying the influence of a compound on the ion channels of a single neuron. plymsea.ac.uk A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing across the entire cell membrane. plymsea.ac.uk
In the context of GABAergic research, whole-cell recordings are used to measure chloride currents evoked by GABA receptor agonists. nih.gov Application of the parent compound, isoguvacine, to neurons typically induces a chloride current, leading to membrane hyperpolarization and neuronal inhibition. physiology.org Studies on dopamine (B1211576) neurons have shown that isoguvacine can alter their firing pattern from bursting to single-spiking. physiology.orgphysiology.org For a prodrug like this compound, this technique could be used to determine if the compound has any direct activity on GABA receptors or if its effects are only observed after it has been metabolized to isoguvacine.
| Parameter | Observation with Isoguvacine (100 μM) | Cell Type |
|---|---|---|
| Firing Pattern | Conversion from burst firing to single-spike firing | Ventral Tegmental Area (VTA) Dopamine Neuron |
| Input Resistance | Reduced by 58 ± 6% | VTA Dopamine Neuron |
| Membrane Potential | Depolarization (10-20 mV) with KCl-filled electrodes | VTA Dopamine Neuron |
This table summarizes the functional effects of the parent compound, isoguvacine, as characterized by whole-cell patch-clamp recordings. physiology.org
Organotypic brain slice cultures are an ex vivo model where a thin slice of brain tissue is maintained in culture for days or weeks. nih.govkcl.ac.uk This method preserves the three-dimensional cellular architecture and local synaptic circuitry of the brain region, offering an intermediate model between dissociated cell cultures and in vivo studies. kcl.ac.ukunil.ch
These cultures are valuable for studying the effects of compounds on neuronal networks. For instance, organotypic hippocampal slice cultures can be induced to exhibit seizure-like events, providing a platform to test anticonvulsant compounds. rndsystems.com The parent compound, isoguvacine, has been shown to suppress these seizure-like events in a dose-dependent manner. medchemexpress.comrndsystems.com This model system is particularly well-suited for evaluating the efficacy of potential prodrugs like this compound, as it allows for drug metabolism to occur within the tissue while preserving a complex, organ-like environment. kcl.ac.uk
Whole-Cell Patch-Clamp Recordings
In Vivo Animal Model Systems and Behavioral Assessments
In vivo animal models are crucial for assessing the integrated physiological and behavioral effects of a compound in a living organism. These studies provide insights into a compound's ability to cross the blood-brain barrier, its metabolic stability, and its ultimate impact on complex behaviors. google.com
The development of isoguvacine esters, including the propyl ester, is driven by the need to improve brain penetration. google.com Behavioral assessments in animal models, such as mice or rats, can include the evaluation of general locomotor activity, anticonvulsant effects against chemically-induced seizures (e.g., with bicuculline (B1666979) or pentylenetetrazole), and tests for anxiolytic properties. google.comnih.govdovepress.com For example, a compound that successfully delivers an active GABA agonist to the brain would be expected to reduce general motor activity and protect against seizures. google.com While specific behavioral data for this compound is limited in the reviewed literature, studies on other GABA ester prodrugs have shown that increased lipid solubility correlates with activity in in vivo tests, such as the inhibition of general motor activity. google.com
Methods of Compound Administration
The route of administration is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a compound. In preclinical research involving this compound and related GABAergic compounds, several methods are utilized to deliver the substance to the target site, primarily the central nervous system (CNS).
Systemic Administration: This approach involves introducing the compound into the circulatory system, allowing for widespread distribution throughout the body. google.com Common methods of systemic administration include oral, intravenous, intraperitoneal, and subcutaneous injections. google.com While this method is clinically relevant, the blood-brain barrier (BBB) presents a significant challenge for many compounds, including isoguvacine, limiting their access to the CNS. nih.gov The esterification of isoguvacine to its propyl ester form is a strategy aimed at increasing its lipophilicity to potentially enhance its ability to cross the BBB following systemic administration. nih.govgoogle.comgoogle.com
Intracerebroventricular (ICV) Administration: To bypass the BBB and directly access the CNS, researchers often employ intracerebroventricular (ICV) injections. dntb.gov.ua This invasive technique involves the direct injection of the compound into the cerebral ventricles, the fluid-filled spaces in the brain. This ensures that the compound reaches the brain tissue and can interact with its target receptors, such as the GABA-A receptors. researchgate.net Studies involving GABA receptor agonists and antagonists frequently utilize ICV administration to investigate their central effects on neuronal activity and behavior. researchgate.netucl.ac.uk
Assessment of Neurological and Behavioral Phenotypes
Once administered, the effects of this compound on the nervous system and behavior are evaluated using a variety of assessment tools. These assessments are crucial for understanding the compound's pharmacological profile and its potential as a modulator of GABAergic neurotransmission.
The evaluation of neurological and behavioral phenotypes in animal models is a cornerstone of neuropharmacological research. nih.gov Following the administration of compounds like this compound, researchers observe and quantify a range of behaviors to infer the substance's effects on the central nervous system. knu.edu.af These assessments can include, but are not limited to, measures of locomotor activity, anxiety-like behavior (e.g., elevated plus maze), seizure susceptibility, and cognitive function. knu.edu.afresearchgate.net For instance, given that isoguvacine is a GABA-A receptor agonist, its propyl ester derivative would be expected to produce effects consistent with enhanced GABAergic inhibition, such as sedation, anxiolysis, or anticonvulsant activity. nih.gov The specific behavioral tests employed would be chosen to probe these potential effects. researchgate.netresearchgate.net
Analytical Techniques for Compound Stability and Biotransformation Studies
Understanding the stability and metabolic fate of this compound is essential for interpreting its biological effects. Analytical chemistry provides the tools necessary to characterize the compound and monitor its transformation in biological systems.
Chromatographic Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. vt.edu In the context of this compound research, HPLC is invaluable for assessing the purity of the synthesized compound and for studying its stability under various conditions. tocris.com It can also be employed to monitor the biotransformation of the ester in biological matrices, such as plasma or brain tissue. By analyzing samples over time, researchers can determine the rate at which the propyl ester is hydrolyzed back to isoguvacine, the active agonist. mdpi.com This information is critical for understanding the prodrug's pharmacokinetic profile. vt.edupnas.org
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and composition of a compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for elucidating the structure of organic molecules. numberanalytics.comthermofisher.com It provides detailed information about the carbon-hydrogen framework of this compound, confirming its identity and structural integrity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.comthermofisher.com For this compound, IR analysis would confirm the presence of the ester functional group, a key feature distinguishing it from its parent compound, isoguvacine. google.com
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. chemrxiv.org It is instrumental in confirming the successful synthesis of this compound and can be coupled with chromatographic methods (e.g., LC-MS) to identify and quantify the compound and its metabolites in biological samples. mdpi.com
Computational and Molecular Modeling Approaches
Computational methods have become indispensable tools in modern drug discovery and pharmacological research, offering insights into ligand-receptor interactions at the molecular level.
Pharmacophore Model Development
Pharmacophore modeling is a crucial computational technique in drug discovery and development that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound and related ligands targeting the GABAergic system, pharmacophore models provide a framework for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.
The development of a pharmacophore model begins with the identification of a set of active ligands. These models are constructed based on the principle that structurally diverse molecules can bind to a common biological target by sharing a similar spatial arrangement of key interaction points. proquest.com These points, or pharmacophoric features, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionized centers. proquest.comsemanticscholar.org
For ligands targeting the GABA-A receptor, a unified pharmacophore/receptor model has been developed that encompasses agonists, antagonists, and inverse agonists across various structural families. acs.org This model identifies key anchor points and lipophilic regions that are critical for binding. acs.org Specifically, four primary anchor points (H1, H2, A2, and L1) and three additional lipophilic areas (L2, L3, and LDi) have been defined. acs.org
Research into GABA-A/BzR subtypes has led to the creation of specific pharmacophore/receptor models for α1β3γ2, α5β3γ2, and α6β3γ2 subtypes through a comprehensive ligand-mapping approach. acs.orgacs.org This has been instrumental in designing subtype-selective ligands. acs.orgnih.gov For instance, examination of the spatial volumes of different subtypes revealed that the α5-containing subtype has a larger L2 region compared to others, a feature that can be exploited for designing selective ligands. acs.orgacs.org
The process of pharmacophore modeling involves aligning a set of active molecules and extracting the common chemical features. mdpi.com This can be done based on the structure of the ligand-receptor complex (structure-based) or on a set of known active ligands when the receptor structure is unknown (ligand-based). mdpi.com The resulting model represents a 3D hypothesis of the essential binding features.
The table below summarizes the key pharmacophoric features that are generally considered in the development of models for GABA-A receptor ligands, which would be relevant for studying this compound.
| Pharmacophoric Feature | Description | Role in Ligand Binding |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Forms hydrogen bonds with acceptor groups in the receptor binding site, such as the backbone carbonyls or side chains of amino acids. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) that can accept a hydrogen atom in a hydrogen bond. | Interacts with hydrogen bond donor groups within the receptor pocket. |
| Hydrophobic (HY) | A non-polar group that avoids contact with water. | Engages in van der Waals and hydrophobic interactions with non-polar residues in the binding site, contributing to binding affinity. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking, cation-π, or hydrophobic interactions with aromatic amino acid residues in the receptor. |
| Positive Ionizable (PI) | A group that is positively charged at physiological pH, such as a protonated amine. | Forms ionic interactions or salt bridges with negatively charged residues (e.g., aspartate, glutamate) in the binding site. |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH, such as a carboxylate group. | Interacts with positively charged residues (e.g., arginine, lysine) in the receptor through ionic bonds. |
This table is a generalized representation of pharmacophoric features relevant to GABA-A receptor ligands.
The development of such models has proven instrumental in the design of novel ligands with improved properties. For example, pharmacophore models have guided the synthesis of α5-subtype selective ligands. nih.gov Furthermore, computational docking studies, often used in conjunction with pharmacophore modeling, help to visualize and understand the specific interactions between a ligand like this compound and the amino acid residues within the GABA-A receptor binding pocket. proquest.commdpi.com These advanced computational approaches continue to be invaluable tools in the exploration of the therapeutic potential of isoguvacine derivatives.
Future Directions and Research Gaps
Elucidation of Specific GABAa Receptor Subunit Contributions to Isoguvacine (B1206775) Propyl Ester Effects
The vast number of GABAa receptor isoforms, arising from different combinations of at least 19 subunits (including α, β, and γ subunits), presents a significant challenge and a key area of future research. nih.govpnas.org The specific subunit composition of a GABAa receptor determines its pharmacological properties and its location in the brain. nih.govresearchgate.netmeduniwien.ac.at For instance, the most common receptor subtype consists of two α, two β, and one γ subunit. wikipedia.org
Table 1: Key GABAa Receptor Subunits and Their Significance
| Subunit Class | Number of Isoforms | Known Roles and Significance |
| Alpha (α) | 6 (α1-α6) | The α subunit isoform is a primary determinant of benzodiazepine (B76468) recognition; receptors with α4 or α6 subunits do not recognize classical benzodiazepines. news-medical.net The α6 subunit is primarily found in the cerebellum. nih.gov |
| Beta (β) | 3 (β1-β3) | Essential for forming a functional GABA-gated ion channel. wikipedia.org |
| Gamma (γ) | 3 (γ1-γ3) | The presence of a γ subunit, typically γ2, is required for benzodiazepine binding. meduniwien.ac.atwikipedia.org |
| Delta (δ) | 1 | Often found in extrasynaptic receptors and is associated with tonic inhibition. news-medical.net |
| Rho (ρ) | 3 (ρ1-ρ3) | Previously classified as GABAc receptors, they are insensitive to the classic GABAa antagonist bicuculline (B1666979). nih.gov |
Further Exploration of Isoguvacine Propyl Ester and its Active Metabolite in Diverse Preclinical Models of Neurological Conditions
While isoguvacine has been investigated in models of seizures, its potential in other neurological and neurodevelopmental disorders warrants further exploration. medchemexpress.comtocris.com Preclinical studies using animal models are crucial for evaluating the therapeutic potential of this compound and isoguvacine.
Recent research has pointed to the involvement of GABAergic signaling in conditions like Autism Spectrum Disorders (ASD). harvard.edu Studies have shown that isoguvacine can reduce tactile sensitivity in mouse models of ASD and that chronic treatment may improve some ASD-related phenotypes. harvard.edu This opens the door for more extensive preclinical trials of this compound in a wider range of ASD models.
Furthermore, given the role of GABAergic dysfunction in disorders like anxiety, epilepsy, and even stress-related conditions, there is a strong rationale for testing this compound in corresponding preclinical models. dovepress.comfrontiersin.org For example, some studies have investigated the anticonvulsant effects of GABAa receptor agonists in models of focal epilepsy. researchgate.netnih.gov
Development of Novel Prodrug Strategies for Targeted Delivery to Specific Brain Regions or Cell Types
A significant hurdle in treating central nervous system disorders is the blood-brain barrier (BBB), which restricts the entry of many therapeutic compounds. nih.govmdpi.com Prodrugs like this compound are designed to be more lipophilic (fat-soluble) than the parent drug, which can enhance their ability to cross the BBB. nih.govmdpi.com
Future research will likely focus on developing more sophisticated prodrug strategies to not only improve brain penetration but also to target specific brain regions or cell types. rsc.orgnih.gov This could involve designing prodrugs that are activated by enzymes specifically expressed in certain brain areas or cell populations. rsc.org Another approach is to link the prodrug to molecules that are actively transported into the brain by specific carrier systems, such as those for nutrients like glucose or amino acids. mdpi.com The goal of these strategies is to maximize the therapeutic effect at the desired site while minimizing potential side effects in other parts of the brain and body. nih.gov
Investigation of this compound in Combination Therapies within Preclinical Paradigms
Complex neurological disorders often involve multiple pathological pathways, suggesting that combination therapies may be more effective than single-drug treatments. Future preclinical research should investigate the potential of this compound in combination with other therapeutic agents.
For instance, in epilepsy, combining a GABAergic agent like this compound with a drug that acts on a different neurotransmitter system could lead to synergistic anticonvulsant effects. dovepress.com Similarly, in neurodevelopmental disorders, combining it with therapies that target other aspects of the disorder, such as synaptic plasticity or inflammation, could provide a more comprehensive treatment approach. harvard.edu
Preclinical studies will need to be carefully designed to assess both the efficacy and the potential for adverse interactions of such combination therapies. These investigations will be crucial in determining the optimal therapeutic strategies for various neurological conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for isoguvacine propyl ester, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should prioritize solvent selection, catalyst efficiency, and reaction time optimization. For example, propyl ester yields exceeding 90% have been achieved using acid-catalyzed esterification under controlled anhydrous conditions . To ensure reproducibility, document reaction parameters (e.g., temperature, molar ratios) and validate purity via chromatographic techniques (e.g., GC-MS) . Pre-publication verification using independent replicates is critical, as emphasized by guidelines for experimental reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- GC-MS : Quantify ester content and identify byproducts using retention indices and mass fragmentation patterns (e.g., propyl palmitate identification with 95% confidence intervals) .
- NMR : Assign proton environments (e.g., propyl group signals at δ 0.9–1.1 ppm) and confirm ester linkage via carbonyl peaks .
- Elemental Analysis : Verify molecular formula consistency (e.g., C₈H₁₆O₂ for propyl esters) .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:
- Expose samples to controlled temperature (±2°C), humidity (±5%), and light conditions.
- Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 3, 6 months).
- Statistical tools like Q-tests can identify outliers in degradation data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets, accounting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell line specificity .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized assay conditions .
- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) to enable cross-lab verification .
Q. How can mechanistic studies elucidate the stereochemical influence of this compound on receptor binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with GABAₐ receptor subunits, focusing on hydrogen-bonding and hydrophobic pockets .
- Chiral Chromatography : Separate enantiomers via chiral columns (e.g., Chiralpak IG-3) to isolate active stereoisomers .
- Patch-Clamp Electrophysiology : Quantify ion current modulation in transfected HEK293 cells expressing human GABAₐ receptors .
Q. What ethical and statistical considerations are critical when designing in vivo studies with this compound?
- Methodological Answer :
- Ethical Approval : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for transparency .
- Power Analysis : Calculate sample sizes using G*Power to ensure statistical significance (α=0.05, β=0.2) .
- Blinding : Implement double-blind protocols to minimize bias in behavioral assays .
Data Interpretation & Reporting
Q. How should researchers address variability in propyl ester quantification across chromatographic methods?
- Methodological Answer :
- Internal Standards : Use deuterated analogs (e.g., d₃-propyl ester) to normalize GC-MS/MS data .
- Calibration Curves : Validate linearity (R² >0.99) across expected concentration ranges .
- Inter-Lab Cross-Validation : Participate in round-robin trials to harmonize analytical protocols .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?
- Methodological Answer : Apply the PICOT framework:
- P (Population): Target biological system (e.g., rat hippocampal neurons).
- I (Intervention): Dose and administration route (e.g., 10 mg/kg, intraperitoneal).
- C (Comparison): Baseline activity vs. treated groups.
- O (Outcome): Measurable endpoints (e.g., GABA current amplitude).
- T (Time): Acute (24h) vs. chronic (14d) exposure .
Supplementary Data Management
Q. How to curate and present large datasets (e.g., NMR spectra, dose-response curves) for peer review?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Figshare .
- Supplementary Files : Compress raw spectra (e.g., .jdx files) and annotate metadata (e.g., solvent, instrument model) .
- Data Availability Statements : Declare access conditions in the manuscript (e.g., "Data available upon request") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
